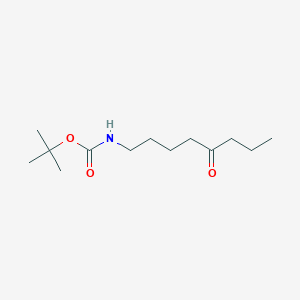
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride typically involves the reaction of 4-amino-1-propyl-1H-pyrrole with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
4-Amino-1-propyl-1H-pyrrole+SOCl2→4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the amino group to nitro or other oxidized forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the acyl chloride group.
Aplicaciones Científicas De Investigación
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific bioactive molecule it forms and its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-methyl-1H-pyrrole-2-carbonyl chloride: Similar structure but with a methyl group instead of a propyl group.
4-Amino-1-ethyl-1H-pyrrole-2-carbonyl chloride: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-Amino-1-propyl-1H-pyrrole-2-carbonyl chloride is unique due to its specific propyl substitution, which can influence its reactivity and the properties of the compounds it forms. This uniqueness can be exploited in the design of novel molecules with desired properties for various applications.
Propiedades
Número CAS |
780034-31-3 |
|---|---|
Fórmula molecular |
C8H11ClN2O |
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
4-amino-1-propylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-11-5-6(10)4-7(11)8(9)12/h4-5H,2-3,10H2,1H3 |
Clave InChI |
GVZSOSNYIWHVPD-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=C1C(=O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
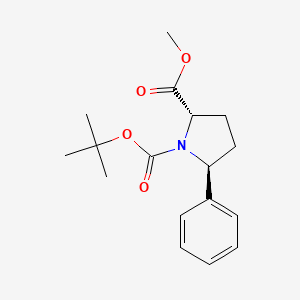

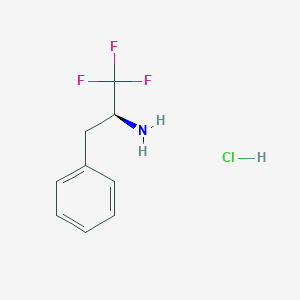

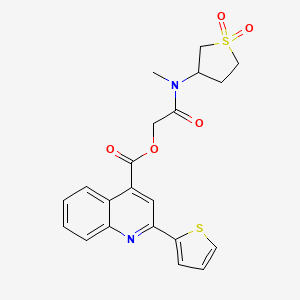

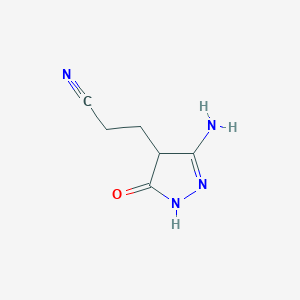
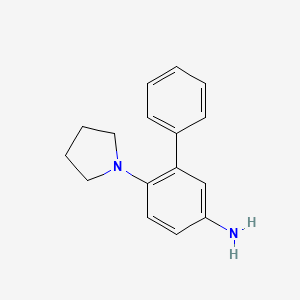
![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
